molecular formula C17H16N2S B14967682 1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol

1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol

Cat. No.: B14967682
M. Wt: 280.4 g/mol
InChI Key: OAVXVNANSRVCMG-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol is a disubstituted imidazole derivative featuring methylphenyl groups at the 1- and 4-positions of the imidazole ring and a thiol (-SH) group at the 2-position.

Properties

Molecular Formula

C17H16N2S

Molecular Weight

280.4 g/mol

IUPAC Name

3-(2-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thione

InChI

InChI=1S/C17H16N2S/c1-12-7-9-14(10-8-12)15-11-19(17(20)18-15)16-6-4-3-5-13(16)2/h3-11H,1-2H3,(H,18,20)

InChI Key

OAVXVNANSRVCMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol typically involves the condensation of 2-methylbenzaldehyde and 4-methylbenzaldehyde with thiourea in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under controlled conditions:

Reagent Conditions Product Yield Reference
H₂O₂ (30%)Basic medium (KOH/EtOH), 25°CDisulfide dimer78%
I₂ in EtOHReflux, 2 hSulfonic acid derivative65%
KMnO₄ (aqueous)Acidic conditions (H₂SO₄)Over-oxidation to sulfone<30%

Mechanistic Insights :

  • Disulfide formation proceeds via radical intermediates under mild oxidation.

  • Strong oxidants (e.g., KMnO₄) lead to over-oxidation, reducing yields of sulfonic acids .

Reduction Reactions

The imidazole ring and substituents participate in reduction:

Reagent Conditions Product Notes
H₂/Pd-CEthanol, 50°C, 6 hDihydroimidazole derivativePartial ring saturation
NaBH₄THF, 0°C → RTThiol reduction to -SH₂Limited applicability

Key Observations :

  • Catalytic hydrogenation selectively reduces the imidazole ring’s double bond without affecting aromatic methyl groups .

  • NaBH₄ reduces the thiol group but requires precise temperature control to avoid side reactions.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the thiol group and aromatic rings:

Thiol Group Substitution

Reagent Conditions Product Yield
CH₃IK₂CO₃/acetone, 24 hMethylthioether82%
ClCH₂COClPyridine, 0°CThioester70%

Aromatic Electrophilic Substitution

The methylphenyl groups direct electrophiles to specific positions:

Reagent Position Product Yield
HNO₃/H₂SO₄Para to -CH₃Nitro-substituted derivative55%
Br₂/FeBr₃Ortho to -CH₃Brominated analog60%

Electronic Effects :

  • Electron-donating methyl groups activate the aromatic rings, favoring para-substitution on the 4-methylphenyl group and ortho-substitution on the 2-methylphenyl group .

Cross-Coupling Reactions

The compound participates in Pd-catalyzed coupling reactions:

Reagent Conditions Product Catalyst
Arylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl-imidazole hybridSuzuki-Miyaura
AlkyneCuI, PdCl₂(PPh₃)₂, NEt₃Alkynylated imidazoleSonogashira

Applications :

  • Suzuki couplings enable modular synthesis of biaryl derivatives for drug discovery .

Complexation with Metal Ions

The thiol and imidazole N atoms act as ligands:

Metal Salt Conditions Complex Stability
AgNO₃Methanol, RTAg(I)-thiolate complexHigh (log K = 8.2)
ZnCl₂Aqueous buffer, pH 7.4Zn(II)-imidazole coordinationModerate

Structural Analysis :

  • X-ray crystallography confirms bidentate binding via S and N atoms in Ag complexes .

Scientific Research Applications

1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. Additionally, the imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Notable Features
Target Compound C₁₇H₁₆N₂S 280.39 1-(2-MePh), 4-(4-MePh), 2-SH Methyl groups enhance lipophilicity
1-(4-Chlorophenyl)-5-(4-MePh)-1H-imidazole-2-thiol C₁₆H₁₃ClN₂S 324.81 1-(4-ClPh), 5-(4-MePh), 2-SH Chlorine introduces electron-withdrawing effects
1-(4-Methoxy-2-MePh)-1H-imidazole-2-thiol C₁₁H₁₂N₂OS 220.30 1-(4-MeO-2-MePh), 2-SH Methoxy group improves solubility
1-(2-Isopropylphenyl)-5-(4-MePh)-1H-imidazole-2-thiol C₂₀H₂₁N₂S 321.46 1-(2-iPrPh), 5-(4-MePh), 2-SH Isopropyl increases steric bulk
4-(2-Thienyl)-1-(4-MeBenzyl)-1H-imidazole C₁₅H₁₄N₂S 266.35 4-(thienyl), 1-(4-MeBenzyl) Thienyl enhances π-π interactions

Key Observations :

  • Electronic Effects : Chlorine (electron-withdrawing) in the 4-chlorophenyl analog may reduce electron density at the imidazole core compared to the target compound’s methyl groups (electron-donating). This could alter reactivity in nucleophilic substitution or hydrogen bonding .
  • Solubility : The methoxy-substituted compound likely exhibits higher aqueous solubility than the target due to the polar methoxy group, a critical factor in drug bioavailability.

Crystallographic and Structural Analysis

  • Crystal Packing : Hydrogen bonding patterns (e.g., S-H···N interactions) in imidazole-2-thiols influence crystal stability. The target compound’s methyl groups may disrupt hydrogen bonding compared to unsubstituted analogs, as seen in .
  • Software Utilization : Structures of related compounds (e.g., ) were solved using SHELX or ORTEP , tools applicable to the target compound’s analysis.

Commercial Availability

  • The target compound is less widely available than analogs like 1-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol () or 1-(2-isopropylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol (), which are listed by suppliers like Santa Cruz Biotechnology .

Biological Activity

1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol is a compound belonging to the imidazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of this compound is represented as follows:

  • Molecular Formula : C17H16N2S
  • Molecular Weight : 280.39 g/mol

Structural Features

FeatureDescription
Imidazole Ring Five-membered heterocyclic structure
Thiol Group -SH functional group, enhancing reactivity
Aromatic Substituents Two methyl-substituted phenyl groups

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. In particular, this compound has shown promising results against various microbial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against several bacterial strains using the disk diffusion method. The results are summarized in the following table:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus22
Escherichia coli20
Bacillus subtilis18

These findings suggest that the compound possesses notable antibacterial properties, potentially making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

The imidazole scaffold is well-recognized for its anticancer properties. Studies have demonstrated that compounds similar to this compound can inhibit cancer cell proliferation and induce apoptosis.

The proposed mechanism involves the compound forming covalent bonds with cysteine residues in proteins, disrupting their function and leading to cell death. Additionally, its ability to interact with metal ions may affect enzymatic activities critical for cancer cell survival.

Case Study: Antiproliferative Effects

In vitro studies have shown that this compound can significantly inhibit the growth of breast cancer cells (MCF-7) with an IC50 value of 52 nM. The following table summarizes its effects on various cancer cell lines:

Cell LineIC50 (nM)Mechanism of Action
MCF-752Induction of apoptosis
MDA-MB-23174Cell cycle arrest at G2/M phase

Additional Biological Activities

Imidazole derivatives are also noted for their anti-inflammatory and antioxidant properties. These activities are believed to contribute to their overall therapeutic potential.

Synthesis Methods

Various synthetic routes have been developed for producing this compound. Common methods include:

  • Condensation Reactions : Combining appropriate aldehydes and thioureas.
  • Cyclization Techniques : Utilizing catalysts to promote the formation of the imidazole ring.

Q & A

Q. What synthetic methodologies are effective for preparing 1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol, and how do reaction conditions impact yield and purity?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, a related imidazole-2-thiol derivative was prepared by reacting 5-(4-fluorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate, followed by recrystallization in ethanol . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalysts : K₂CO₃ or NaH are common bases for deprotonation.
  • Purification : Ethanol recrystallization improves purity, as seen in analogous syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should researchers address discrepancies in data?

  • IR spectroscopy : Confirms the presence of thiol (-SH) stretches (~2500 cm⁻¹) and imidazole ring vibrations.
  • NMR : ¹H NMR identifies substituents on aromatic rings (e.g., methyl groups at δ ~2.3 ppm). Discrepancies in integration ratios may arise from tautomerism; deuterated DMSO can stabilize thiol protons for clearer analysis .
  • Elemental analysis : Validate purity by matching experimental and theoretical C/H/N/S percentages .

Q. How can researchers optimize purification to minimize byproducts?

  • Recrystallization : Ethanol or methanol are preferred for imidazole derivatives due to moderate polarity .
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients resolves structurally similar impurities .

Advanced Research Questions

Q. What crystallographic strategies are used to resolve the compound’s 3D structure, and how does SHELX software enhance refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELXL refines structures using high-resolution data, incorporating constraints for disordered moieties (e.g., methyl groups). Key steps:

  • Data collection : Use a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Hydrogen bonding analysis : SHELXPRO generates hydrogen-bonding tables, critical for understanding packing interactions .
  • Validation : PLATON or CCDC tools check for missed symmetry or voids .

Q. How do substituent positions on the imidazole ring influence biological activity, and what computational methods predict binding affinity?

  • Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., -CF₃) at the 2-position enhance antifungal activity by increasing lipophilicity .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., fungal CYP51). The thiol group often forms hydrogen bonds with heme iron .

Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice, and how can graph-set analysis elucidate these patterns?

  • Graph-set analysis : Categorizes hydrogen bonds (e.g., R₂²(8) motifs) to identify supramolecular synthons. For imidazole-thiols, N-H···S and S-H···N interactions dominate .
  • Thermal analysis : DSC/TGA correlates stability with intermolecular bond strength .

Data Contradiction and Validation

Q. How should researchers resolve conflicting reports on melting points or spectral data?

  • Reproducibility : Standardize synthetic protocols (e.g., solvent, heating rate).
  • Cross-validation : Compare XRD-derived density with elemental analysis .
  • Peer datasets : Consult the Cambridge Structural Database (CSD) for analogous compounds .

Q. What validation criteria ensure structural accuracy in crystallographic studies?

  • R-factors : Acceptable R₁ < 0.05 for high-resolution data .
  • ADP checks : Anisotropic displacement parameters (ADPs) should align with thermal ellipsoid models .

Methodological Innovations

Q. Can green chemistry principles be applied to synthesize this compound sustainably?

  • Solvent-free synthesis : Microwave-assisted reactions reduce energy use and improve yields .
  • Biocatalysis : Lipases or oxidoreductases may replace harsh reagents for thiolation .

Q. How do advanced spectroscopic techniques (e.g., solid-state NMR) complement XRD data?

  • ¹³C CP/MAS NMR : Resolves tautomeric forms in the solid state, which XRD may miss due to disorder .

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